Cohumulone is a naturally occurring organic compound classified as an α-acid, a type of prenylated phloroglucinol derivative found in the resin glands (lupulin) of hops (Humulus lupulus L.) [, , , , , , , ]. It is a key contributor to the bitter flavor of beer and possesses several biological activities, making it a subject of interest for scientific research [, , , ]. Cohumulone, along with humulone and adhumulone, makes up the majority of α-acids in hops, with the proportion varying depending on the hop variety [, , ].
Synthesis Analysis
While cohumulone is primarily obtained from hops, its synthesis has been achieved via laboratory methods. One study demonstrated the synthesis of cohumulone as a starting compound for studying thermal isomerization reactions, though details regarding the specific synthetic methodology employed were not elaborated upon [].
Molecular Structure Analysis
Cohumulone, like other α-acids, undergoes a key chemical reaction called isomerization during the beer brewing process. This process involves the conversion of the six-membered α-acid ring to a five-membered iso-α-acid ring with the formation of two chiral centers, resulting in cis and trans isomers [, , , ]. Thermal isomerization typically yields mainly cis-isocohumulone, although the process is relatively inefficient []. Cohumulone can also undergo oxidation to form cohumulinone, which has distinct physical and chemical properties []. Additionally, cohumulone can be hydrogenated to form tetrahydroisocohumulone, a more stable derivative [].
Mechanism of Action
Cohumulone exhibits its bacteriostatic activity through its ability to act as an ionophore []. It disrupts the proton gradient within bacterial cells, leading to a decrease in intracellular pH. This disruption inhibits nutrient uptake and consequently hinders bacterial growth [, ].
Physical and Chemical Properties Analysis
Cohumulone is a crystalline solid with a melting point of 104-105°C []. It is soluble in organic solvents like methanol and ether but exhibits limited solubility in water [, ]. Cohumulone is less efficiently utilized in brewing compared to humulone, likely due to differences in solubility and adsorption properties [].
Applications
Antimicrobial Activity: Cohumulone, alongside other hop compounds, exhibits potent antimicrobial activity against various bacteria, including Lactobacillus spp. [, , , ]. This property makes it a potential natural alternative to traditional chemical biocides used for stabilizing starch and guar polymer solutions in drilling and fracturing fluids [].
Antioxidant Activity: Cohumulone displays antioxidant activity, particularly in its reduced forms, such as desdimetyhyl-octahydro-iso-cohumulone, which possesses a bond dissociation enthalpy lower than that of resveratrol, a known potent antioxidant [].
Antiviral Activity: Research suggests that cohumulone may possess antiviral properties. In silico studies indicate that cohumulone exhibits a high affinity for the endonuclease domain of the Oropouche virus (OROV), suggesting potential as an antiviral agent [].
Hop Breeding: The proportion of cohumulone in hops is a varietal characteristic and is used as a marker for differentiating hop varieties and assessing their brewing value [, , , , ].
Future Directions
Further investigation of its antiviral properties: In vitro and in vivo studies are needed to confirm the antiviral activity observed in silico and explore its potential therapeutic applications [].
Optimization of its use in brewing: Research can focus on improving the understanding of cohumulone's isomerization and utilization during brewing to better control and predict bitterness levels in finished beer [, ].
Developing novel derivatives: Exploring the synthesis and biological activities of cohumulone derivatives, particularly those with enhanced stability and bioavailability, could lead to new applications in various fields [, ].
Understanding its role in plant defense: Investigating cohumulone's contribution to hop plant defense mechanisms against pathogens and pests could provide insights for developing sustainable pest management strategies [].
Related Compounds
Humulone
Compound Description: Humulone, like cohumulone, is an alpha-acid found in hops (Humulus lupulus L.). It is a key precursor to the bitter compounds in beer. [] Humulone possesses antibacterial activity, primarily against gram-positive bacteria. [] Structurally, humulone differs from cohumulone only in the side chain attached to the phloroglucinol core. [, , , , , ]
Relevance: Humulone is a structural analog of cohumulone, sharing the same phloroglucinol core but differing in the side chain. Both compounds contribute to the bitter taste of beer. [, , , , , ] Cohumulone and humulone are often studied together due to their similar structures and properties, with research exploring their relative utilization in brewing and their respective isomerization products. []
Adhumulone
Compound Description: Adhumulone is another alpha-acid found in hops, contributing to the bitter flavor of beer. [, , , , , , , ] Like humulone and cohumulone, it is a phloroglucinol derivative. [, , , , , ]
Relevance: Adhumulone is structurally related to cohumulone, belonging to the same class of compounds (alpha-acids) and sharing the phloroglucinol core structure. [, , , , , ] The three compounds often occur together in hops and are analyzed jointly to determine hop quality and brewing characteristics. [, , ]
Colupulone
Compound Description: Colupulone is a beta-acid found in hops and is analogous to cohumulone within the beta-acid family. [, , , , , , , , ] It contributes less to the bitterness of beer compared to alpha-acids but possesses significant bactericidal properties. [, , , , , , , , ]
Relevance: Colupulone mirrors the structural relationship that cohumulone has with humulone. They share the same core structure but belong to different classes: cohumulone is an alpha-acid, while colupulone is a beta-acid. [, , , , , , , , ] Research suggests a constant ratio between colupulone in the beta-acid fraction and cohumulone in the alpha-acid fraction across different hop varieties. []
Lupulone
Compound Description: Lupulone, similar to colupulone, is a beta-acid present in hops. [, , , , , , , ] Like other beta-acids, it contributes less to the bitter taste of beer compared to alpha-acids but possesses antibacterial activity. [, , , , , , , ]
Relevance: Lupulone is a structural analog of cohumulone, differing in the side chain and belonging to the beta-acid family instead of the alpha-acid family. [, , , , , , , ] Research has explored the parallel between the cohumulone/humulone ratio in alpha-acids and the colupulone/lupulone ratio in beta-acids across various hop varieties. []
Isocohumulone
Compound Description: Isocohumulone is formed during the thermal isomerization of cohumulone in the brewing process. [, , , , ] It exists as cis and trans isomers, each with different bitterness properties. [, , , , ] Isocohumulone significantly contributes to the bitter taste of beer. [, , , , ]
Relevance: Isocohumulone is the isomerization product of cohumulone, formed during the boiling of wort in beer production. [, , , , ] The conversion of cohumulone to isocohumulone is a critical step in developing the bitter flavor of beer. [, , , , ]
Hulupones
Compound Description: Hulupones are transformation products observed during the isomerization of alpha-acids, appearing in a chromatographic region similar to isohumulones. [] They exhibit distinct absorption spectra, closely resembling those of humulinones. []
Relevance: Although not direct isomers, hulupones emerge during the same processes that convert cohumulone to isocohumulone. [] Their presence and spectral characteristics are used to monitor the transformation of alpha-acids. []
Cohumulinone
Compound Description: Cohumulinone is formed from the oxidation of cohumulone. [] It is a single, well-defined product of this oxidation process. []
Relevance: Cohumulinone is a direct oxidation product of cohumulone. [] This relationship highlights the chemical reactivity of cohumulone and the potential for generating a diverse range of derivatives. []
Tetrahydroisocohumulone
Compound Description: Tetrahydroisocohumulone is a more stable, reduced form of isocohumulone. [] It is used in some beers to provide a consistent level of bitterness. []
Relevance: Tetrahydroisocohumulone highlights the potential for modifying cohumulone to achieve specific characteristics, in this case, enhanced stability. []
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